molecular formula C28H34N6O5S2 B13127744 (S)-N-(6-((5-(2-(1-Cyclopropylethyl)-7-(N-methylsulfamoyl)-1-oxoisoindolin-5-yl)-4-methylthiazol-2-yl)amino)pyridin-2-yl)-N-ethyl-2-methoxyacetamide

(S)-N-(6-((5-(2-(1-Cyclopropylethyl)-7-(N-methylsulfamoyl)-1-oxoisoindolin-5-yl)-4-methylthiazol-2-yl)amino)pyridin-2-yl)-N-ethyl-2-methoxyacetamide

Cat. No.: B13127744
M. Wt: 598.7 g/mol
InChI Key: MZRYOHCLXSQOIU-KRWDZBQOSA-N
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Description

  • This compound is a complex organic molecule with a long and intricate name. Let’s break it down:
    • The (S) designation indicates the stereochemistry (specifically, the absolute configuration) of the compound.
    • The rest of the name describes the various functional groups and substituents attached to the central core.
  • It belongs to the class of amides , which are derivatives of carboxylic acids.
  • The compound likely has interesting biological properties due to its structural complexity.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. organic chemists typically synthesize complex molecules like this through multi-step reactions.
    • Researchers might use strategies such as asymmetric synthesis to obtain the desired stereochemistry (the (S) configuration in this case).
  • Chemical Reactions Analysis

    • Without precise data, I can’t provide a detailed analysis of specific reactions. let’s discuss potential reactions:

        Oxidation: The compound may undergo oxidation reactions, converting certain functional groups (e.g., thiazole or pyridine) to their oxidized forms.

        Reduction: Reduction reactions could reduce carbonyl groups or other functional moieties.

        Substitution: Substitution reactions might occur at various positions.

    • Common reagents could include oxidizing agents , reducing agents , and nucleophiles .
    • Major products would depend on the specific reaction conditions.
  • Scientific Research Applications

    • This compound’s applications span multiple fields:

        Medicine: Researchers might investigate its potential as a drug candidate due to its complex structure and potential biological activity.

        Chemistry: It could serve as a challenging synthetic target for method development.

        Biology: Biologists might study its interactions with biological macromolecules (e.g., proteins).

        Industry: If scalable synthesis becomes feasible, it could find applications in pharmaceuticals or materials.

  • Mechanism of Action

    • Unfortunately, I don’t have specific information on the mechanism of action for this compound.
    • understanding its molecular targets and pathways would be crucial for drug development.
  • Comparison with Similar Compounds

    • I couldn’t find direct comparisons, but we can highlight its uniqueness:
      • The combination of a thiazole , pyridine , and amino group in the same molecule is relatively rare.
      • Its stereochemistry (the (S) configuration) adds further uniqueness.

    Properties

    Molecular Formula

    C28H34N6O5S2

    Molecular Weight

    598.7 g/mol

    IUPAC Name

    N-[6-[[5-[2-[(1S)-1-cyclopropylethyl]-7-(methylsulfamoyl)-1-oxo-3H-isoindol-5-yl]-4-methyl-1,3-thiazol-2-yl]amino]pyridin-2-yl]-N-ethyl-2-methoxyacetamide

    InChI

    InChI=1S/C28H34N6O5S2/c1-6-33(24(35)15-39-5)23-9-7-8-22(31-23)32-28-30-16(2)26(40-28)19-12-20-14-34(17(3)18-10-11-18)27(36)25(20)21(13-19)41(37,38)29-4/h7-9,12-13,17-18,29H,6,10-11,14-15H2,1-5H3,(H,30,31,32)/t17-/m0/s1

    InChI Key

    MZRYOHCLXSQOIU-KRWDZBQOSA-N

    Isomeric SMILES

    CCN(C1=CC=CC(=N1)NC2=NC(=C(S2)C3=CC4=C(C(=C3)S(=O)(=O)NC)C(=O)N(C4)[C@@H](C)C5CC5)C)C(=O)COC

    Canonical SMILES

    CCN(C1=CC=CC(=N1)NC2=NC(=C(S2)C3=CC4=C(C(=C3)S(=O)(=O)NC)C(=O)N(C4)C(C)C5CC5)C)C(=O)COC

    Origin of Product

    United States

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